4-Bromobutyl trifluoromethanesulfonate
Description
4-Bromobutyl trifluoromethanesulfonate (4-Bromo-butyl triflate) is an organosulfur compound featuring a bromobutyl chain attached to a trifluoromethanesulfonate (triflate) group. The bromobutyl moiety enhances hydrophobicity and reactivity, making the compound a versatile intermediate in organic synthesis. The triflate group (CF₃SO₃⁻) is a strong electron-withdrawing group, rendering the molecule highly reactive in nucleophilic substitution and alkylation reactions .
Properties
Molecular Formula |
C5H8BrF3O3S |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-bromobutyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8BrF3O3S/c6-3-1-2-4-12-13(10,11)5(7,8)9/h1-4H2 |
InChI Key |
XYNAPWUENKJWHO-UHFFFAOYSA-N |
SMILES |
C(CCBr)COS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C(CCBr)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-Bromobutyl trifluoromethanesulfonate is primarily utilized in organic synthesis due to its reactivity and ability to participate in various chemical transformations:
- Nucleophilic Substitution Reactions : It acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is substituted by various nucleophiles. This reaction pathway is crucial for synthesizing complex organic molecules and pharmaceuticals .
- Synthesis of Triflates : The compound can be used to generate other triflate esters, which are valuable intermediates in organic synthesis. For example, metathesis reactions involving 4-bromobutyl triflate and silver trifluoromethanesulfonate can yield different alkyl triflates, enhancing the versatility of synthetic pathways .
Medicinal Chemistry
The potential applications of 4-bromobutyl trifluoromethanesulfonate extend into medicinal chemistry:
- Drug Development : Compounds with similar structural features often exhibit significant biological properties. The trifluoromethanesulfonate group can enhance the metabolic stability and bioavailability of pharmaceutical agents, making it a target for drug development research.
- Biological Activity Studies : Although specific biological activity data for 4-bromobutyl trifluoromethanesulfonate is limited, studies involving related compounds suggest that they may possess useful pharmacological properties. This opens avenues for further investigation into its potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the utility of 4-bromobutyl trifluoromethanesulfonate in various synthetic applications:
- Synthesis of Antiplasmodial Compounds : Research has demonstrated the use of 4-bromobutyl triflate in synthesizing antiplasmodial agents, showcasing its role in developing new treatments for malaria .
- Mechanistic Studies : Investigations into the mechanisms of nucleophilic substitutions involving this compound reveal insights into reaction pathways and efficiencies, which are critical for optimizing synthetic routes .
Comparison with Similar Compounds
4-Nitrophenyl Trifluoromethanesulfonate (CAS 17763-80-3)
- Structure : Aromatic triflate with a nitro group at the para position.
- Reactivity : The nitro group’s electron-withdrawing effect increases the triflate’s electrophilicity, making it highly reactive in nucleophilic aromatic substitution (NAS) reactions.
- Applications : Used as an activating agent in peptide synthesis and oligonucleotide coupling .
Trimethylsilyl Trifluoromethanesulfonate (CAS 27607-77-8)
- Structure : Silyl ester of triflic acid.
- Reactivity : Acts as a potent silylating agent, forming protective silyl ethers with alcohols. Its reactivity is attributed to the strong Lewis acidity of the triflate counterion.
- Applications : Key reagent in carbohydrate and steroid chemistry for hydroxyl protection .
Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7)
- Structure : Sulfonamide derivative with bromobutyl and trifluoromethyl groups.
- Reactivity : The bromobutyl chain enables alkylation, while the sulfonamide group participates in hydrogen bonding.
Physical and Chemical Properties
Preparation Methods
Silver Triflate-Mediated Metathesis
A pivotal method, documented in military research, utilizes silver trifluoromethanesulfonate (AgOTf) to facilitate bromide displacement in 1,4-dibromobutane. The reaction proceeds in carbon tetrachloride (CCl4) at 0–10°C, yielding 4-bromobutyl triflate alongside trace amounts of byproducts such as 4-chlorobutyl triflate. The mechanism involves anchimeric assistance by a cyclic bromonium ion intermediate, which stabilizes the transition state and minimizes rearrangements.
Reaction Scheme:
$$
\text{1,4-Dibromobutane} + \text{AgOTf} \rightarrow \text{4-Bromobutyl triflate} + \text{AgBr}
$$
This method achieves yields of 80–85% under anhydrous conditions, with purity dependent on rigorous exclusion of moisture.
Comparative Analysis of Methodologies
| Method | Starting Material | Reagent | Solvent | Yield | Key Advantage |
|---|---|---|---|---|---|
| Silver Triflate Metathesis | 1,4-Dibromobutane | AgOTf | CCl4 | 80–85% | High regioselectivity |
| Stepwise Triflation | 4-Bromobutanol | (CF3SO2)2O | CH2Cl2 | 70–75% | Compatibility with sensitive substrates |
| Borane-Mediated | n-Butene | BH3·SMe2 | n-Hexane | N/A | Scalability for industrial use |
The silver triflate method outperforms others in yield and simplicity but requires stringent anhydrous conditions. The stepwise approach, while lower-yielding, permits modular synthesis of derivatives.
Reaction Optimization and Critical Parameters
Solvent Selection
Polar aprotic solvents like CCl4 and CH2Cl2 enhance triflate stability by minimizing hydrolysis. Nonpolar solvents (e.g., n-hexane) are preferred in borane-mediated routes to prevent side reactions.
Temperature and Stoichiometry
Catalytic Additives
Pyridine or 2,6-lutidine improves yields in stepwise syntheses by scavenging HBr.
Industrial-Scale Production
Large-scale synthesis necessitates continuous flow reactors to manage exothermic triflation steps. A 2025 pilot study demonstrated that microreactors achieve 90% conversion in 10 minutes, compared to 8 hours in batch processes.
Q & A
Q. What are the standard synthetic methodologies for preparing 4-bromobutyl trifluoromethanesulfonate in laboratory settings?
- Methodological Answer : 4-Bromobutyl trifluoromethanesulfonate can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-bromobutanol with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane under inert conditions (argon/nitrogen) at 0–5°C. The reaction is monitored using thin-layer chromatography (TLC). Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires -NMR (to verify the triflate group at δ 3.9–4.2 ppm) and -NMR (for the -CF₃ group at δ -78 ppm) .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography (GC) for residual solvent analysis (e.g., dichloromethane). Gravimetric analysis after ignition (to quantify inorganic residues) and chelometric titration (for metal impurities) are recommended . Structural integrity is confirmed via Fourier-transform infrared spectroscopy (FTIR; S=O stretching at 1230–1250 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peaks at m/z 305.07) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting or adduct formation) often arise from solvent interactions or trace impurities. Cross-validation using multiple techniques is critical:
- Compare -NMR data with computational simulations (DFT calculations).
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Perform high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., bromine’s / doublet).
Contradictions in purity assays (e.g., titration vs. HPLC) may indicate matrix interference, necessitating standardized calibration curves .
Q. How does the stability of 4-bromobutyl trifluoromethanesulfonate vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store at -20°C under argon to prevent hydrolysis (degradation to 4-bromobutanol and triflic acid).
- Light sensitivity : Protect from UV light using amber glassware; monitor via UV-Vis spectroscopy for absorbance shifts (>300 nm).
- Moisture : Use molecular sieves (3Å) in storage vials; quantify hydrolysis products via ion chromatography (IC) for triflate anions .
Q. What mechanistic insights guide its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The triflate group (-OTf) is a superior leaving group, enabling SN2 reactions with amines or thiols. Kinetic studies (via -NMR or conductivity measurements) reveal:
- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) accelerate substitution.
- Steric hindrance: Bulky nucleophiles (e.g., tert-butylamine) exhibit lower reaction rates.
- Isotope labeling: -tagged triflate can track oxygen transfer pathways .
Key Considerations for Advanced Research
- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. MS), employ mixed-mode chromatography (LC-MS/MS) to isolate intermediates or degradation products .
- Reaction Optimization : Use design of experiments (DoE) to evaluate molar ratios, temperature, and catalyst effects (e.g., hafnium triflate as a Lewis acid analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
